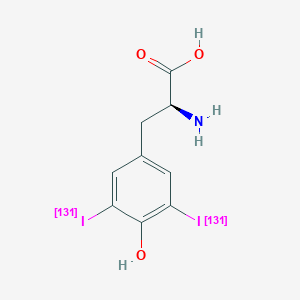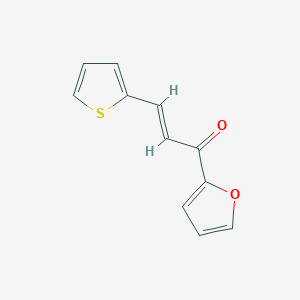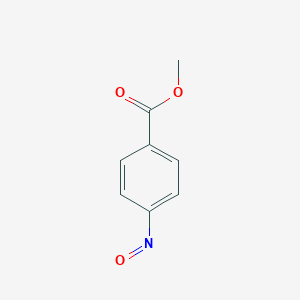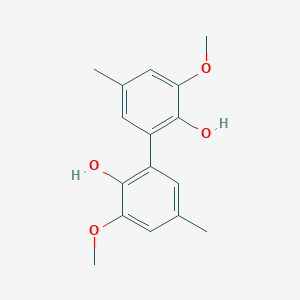
Dimethoxy di-p-cresol
Übersicht
Beschreibung
Introduction Dimethoxy di-p-cresol, also known as 2,6-dimethoxy-p-cresol, is a compound synthesized from p-cresol. It has attracted interest in various scientific studies due to its unique chemical structure and properties.
Synthesis Analysis The synthesis of 2,6-dimethoxy-p-cresol involves the bromination of p-cresol to produce 2,6-dibromo-p-cresol (DMB), followed by a reaction with methanol and sodium. This process, catalyzed by 2,6-dimethoxy-cresol (DMC), leads to a high yield (≥98%) and purity (≥95%) (Jiao Lin-de, 2011).
Molecular Structure Analysis The molecular structure of compounds similar to dimethoxy di-p-cresol, such as dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, has been determined using X-ray analysis, revealing an octahedral coordination geometry for the central atom (Yunqing Lin et al., 1994).
Chemical Reactions and Properties
- Studies on the oxidative coupling of p-cresol have shown the formation of ortho-ortho linkages in concentrated solutions, indicating the reactivity of p-cresol derivatives in oxidation reactions (AsakuraKouichi et al., 1995).
- Radical-scavenging activity and cytotoxicity studies of p-cresol dimers demonstrate their potential as antioxidants, highlighting the chemical reactivity of p-cresol derivatives (Y. Kadoma et al., 2010).
Physical Properties Analysis Research on the physical properties of p-cresol mixtures, such as those with dimethyl sulfoxide, offers insights into the physical characteristics of p-cresol derivatives. Parameters like density, viscosity, and compressibility have been extensively studied (P. Umadevi et al., 1995).
Chemical Properties Analysis
- The stoichiometry of reactions involving p-cresol, such as with horseradish peroxidase, reveals insights into the chemical properties and reactivity of p-cresol compounds (W. D. Hewson & H. Dunford, 1976).
- Biocatalytic polymerization studies of p-cresol suggest ortho-ortho C−C coupling as a dominant mechanism, further elucidating the chemical behavior of p-cresol derivatives (S. Sahoo et al., 2002).
Wissenschaftliche Forschungsanwendungen
Dimethoxy di-p-cresol, synthesized through the bromination of p-cresol and subsequent reactions, shows potential in organic synthesis and chemical production (Jiao Lin-de, 2011).
Its derivatives, like p-cresol dimers, demonstrate significant antioxidant and anti-inflammatory activities, suggesting applications in food preservation and pharmaceuticals (Kadoma et al., 2010).
The compound's involvement in the biocatalytic polymerization of p-cresol, indicating its role in polymer science and material engineering (Sahoo et al., 2002).
Its presence in the formation of intramolecular poly(4-hydroxystyrene) dimer radical cation, relevant to lithography and polymer chemistry (Okamoto et al., 2008).
The selective oxidative coupling of p-cresol to produce an ortho-ortho direct-linked dimer highlights its utility in organic synthesis and chemical modification processes (AsakuraKouichi et al., 1995).
Its involvement in the oxidative coupling reaction of phenols with dichromate, relevant for synthetic chemistry and materials science (Tanaka et al., 1970).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-hydroxy-3-methoxy-5-methylphenyl)-6-methoxy-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-9-5-11(15(17)13(7-9)19-3)12-6-10(2)8-14(20-4)16(12)18/h5-8,17-18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXKAEQCGFVTAMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC)O)C2=C(C(=CC(=C2)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30161193 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethoxy di-p-cresol | |
CAS RN |
13990-86-8 | |
| Record name | Dimethoxy di-p-cresol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013990868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimethoxy di-p-cresol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30161193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMETHOXY DI-P-CRESOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9799E271ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


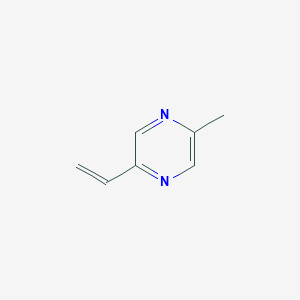
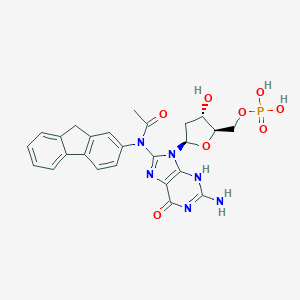
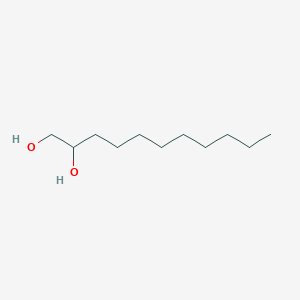
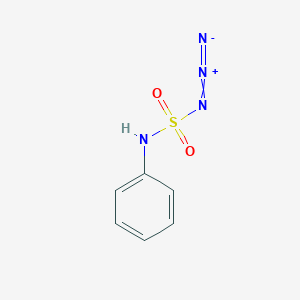
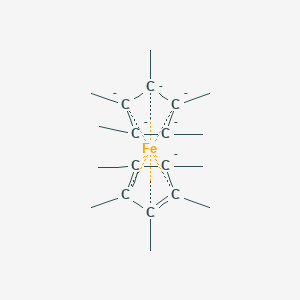
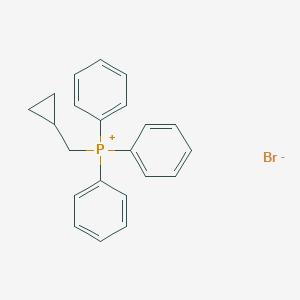
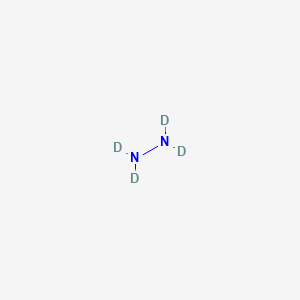
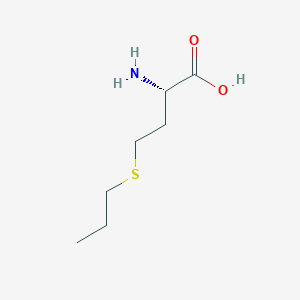
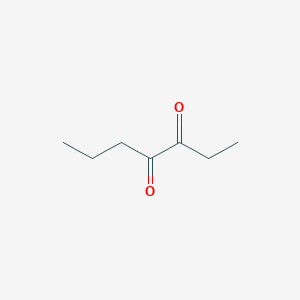
![(1aS)-2beta,7beta-Methano-1aalpha,2,7,7aalpha-tetrahydronaphtho[2,3-b]oxirene](/img/structure/B89302.png)
